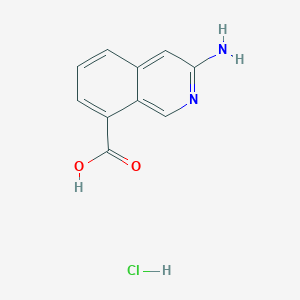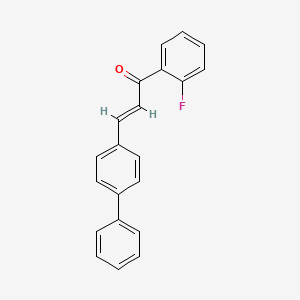
Di-tert-butylphosphinoferrocene; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylphosphinoferrocene, also known as DTBPF, is a chemical compound with the empirical formula C26H44FeP2 . It is a solid substance that is commonly used in various chemical reactions .
Synthesis Analysis
The synthesis of Di-tert-butylphosphinoferrocene involves the use of CuX (X = Cl, Br, I, CN) and 1,1′-bis (di-tert-butylphosphino)ferrocene (dtbpf) in a 2:1 molar ratio in DCM–MeOH (50:50 V/V) at room temperature . The reaction results in the formation of four copper (I) complexes .
Molecular Structure Analysis
The molecular structure of Di-tert-butylphosphinoferrocene is represented by the SMILES string [Fe].CC©©P([C]1[CH][CH][CH][CH]1)C©©C.CC©©P([C]2[CH][CH][CH][CH]2)C©©C . The molecular weight of the compound is 474.42 .
Chemical Reactions Analysis
Di-tert-butylphosphinoferrocene is suitable for various types of chemical reactions, including Cross Couplings, Arylations, Buchwald-Hartwig Cross Coupling Reaction, Indole Forming Reactions, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
Di-tert-butylphosphinoferrocene is a solid substance with a melting point of 73-75 °C . It has a functional group of phosphine .
Applications De Recherche Scientifique
Cross Couplings
DTBPF is used as a ligand in cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are essential in the synthesis of many organic compounds.
Buchwald-Hartwig Cross Coupling
DTBPF is also used in Buchwald-Hartwig Cross Coupling reactions . This reaction is used to form carbon-nitrogen bonds, which are key in the synthesis of many pharmaceuticals and biologically active compounds.
Suzuki-Miyaura Coupling
In Suzuki-Miyaura Coupling reactions, DTBPF acts as a ligand . This reaction is used to form carbon-carbon bonds between two different organic compounds, which is a crucial step in the synthesis of many complex organic molecules.
Arylations
DTBPF is used as a ligand in arylation reactions . Arylation is a process where an aryl group is introduced into a molecule, which is a key step in the synthesis of many organic compounds.
Indole Forming Reactions
DTBPF is used as a ligand in indole forming reactions . Indoles are a class of organic compounds that are widely distributed in the natural world and are important in the pharmaceutical industry.
Ligand for Palladium Catalysis
DTBPF is used as a ligand for palladium catalysis . Palladium-catalyzed reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Mécanisme D'action
Target of Action
Di-tert-butylphosphinoferrocene (DTBPF) is primarily used as a ligand in various metal-catalyzed reactions . Its primary targets are the metal centers of these catalysts, where it binds and influences the reactivity of the metal center .
Mode of Action
DTBPF interacts with its targets by forming a complex with the metal center of the catalyst . This interaction can influence the electronic properties of the metal center, thereby affecting its reactivity . The exact changes resulting from this interaction can vary depending on the specific reaction conditions and the other components of the catalyst system .
Biochemical Pathways
As a ligand in metal-catalyzed reactions, DTBPF can be involved in a variety of biochemical pathways. It is particularly suitable for cross-coupling reactions such as Suzuki-Miyaura Coupling, Indole Forming Reactions, Buchwald-Hartwig cross coupling, and Arylation reactions . The downstream effects of these reactions can vary widely depending on the specific substrates and reaction conditions .
Pharmacokinetics
Like other organometallic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and reactivity .
Result of Action
The molecular and cellular effects of DTBPF’s action are primarily related to its role in facilitating metal-catalyzed reactions . By influencing the reactivity of the metal center, DTBPF can enable the formation of new chemical bonds, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of DTBPF can be influenced by various environmental factors. For example, the presence of oxygen or moisture can potentially lead to the degradation of DTBPF or reduce its effectiveness as a ligand . Therefore, reactions involving DTBPF are often carried out under inert conditions .
Safety and Hazards
Di-tert-butylphosphinoferrocene is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation of dusts and to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves .
Propriétés
InChI |
InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOMYOJYWXJKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FeP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91654682 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



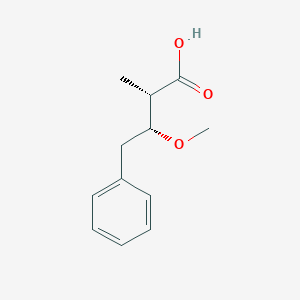
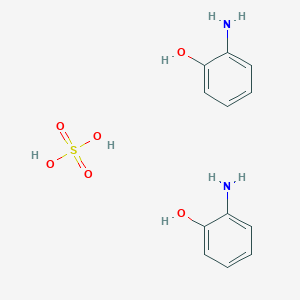
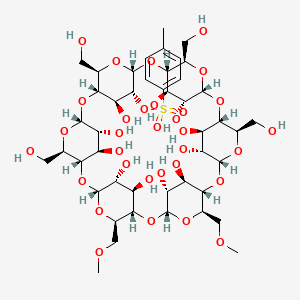
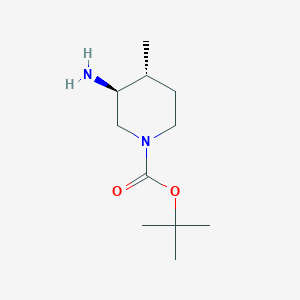
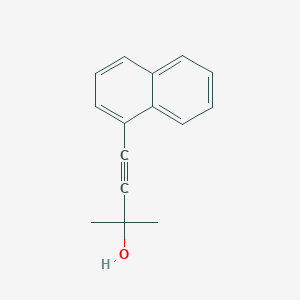
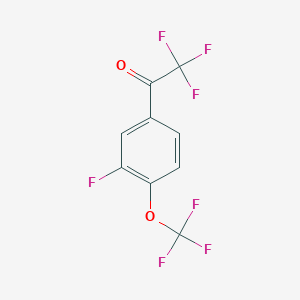

![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)

![t-Butyl rac-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, 95%](/img/structure/B6355949.png)
